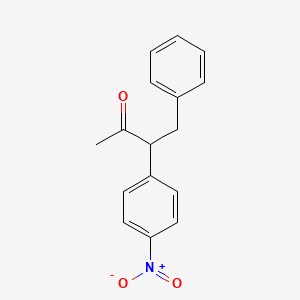

3-(4-Nitrophenyl)-4-phenyl-2-butanone

Description

3-(4-Nitrophenyl)-4-phenyl-2-butanone is a ketone derivative featuring a nitro-substituted phenyl group at the 3-position and a phenyl group at the 4-position of the butanone backbone. The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, reactivity, and applications in organic synthesis.

Properties

Molecular Formula |

C16H15NO3 |

|---|---|

Molecular Weight |

269.29 g/mol |

IUPAC Name |

3-(4-nitrophenyl)-4-phenylbutan-2-one |

InChI |

InChI=1S/C16H15NO3/c1-12(18)16(11-13-5-3-2-4-6-13)14-7-9-15(10-8-14)17(19)20/h2-10,16H,11H2,1H3 |

InChI Key |

UCJDPOUIQFIYPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(CC1=CC=CC=C1)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Nitrophenyl)-4-phenyl-2-butanone typically involves the reaction of 4-nitrobenzaldehyde with acetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the mixture in ethanol or another suitable solvent to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of 3-(4-Nitrophenyl)-4-phenyl-2-butanone may involve similar synthetic routes but with optimized conditions for higher yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Nitrophenyl)-4-phenyl-2-butanone undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Substitution: Halogenating agents such as bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

Reduction: 3-(4-Aminophenyl)-4-phenyl-2-butanone.

Oxidation: Corresponding carboxylic acids or ketones.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3-(4-Nitrophenyl)-4-phenyl-2-butanone has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Nitrophenyl)-4-phenyl-2-butanone involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Comparison with 4-Phenyl-2-butanone

The parent compound, 4-phenyl-2-butanone (CAS 2550-26-7), lacks the nitro group but shares the phenyl-substituted butanone framework. Key differences include:

- Reactivity in Biocatalysis: 4-Phenyl-2-butanone exhibits higher reactivity than acetophenone in transaminase-catalyzed reactions, as shown by Seo et al. (2018). This is attributed to its longer aliphatic chain, which may reduce steric hindrance . The nitro group in 3-(4-nitrophenyl)-4-phenyl-2-butanone could further modulate reactivity by altering electron density or steric effects.

- The nitro group in the derivative may increase toxicity or instability, though direct data is unavailable.

Table 1: Physical and Reactivity Comparison

*Inference based on nitroaromatic compounds’ general toxicity .

Comparison with 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-5-amine

This pyrazole derivative (compound 1 in –3) shares the 4-nitrophenyl moiety but differs in its heterocyclic core. Key distinctions include:

- Synthetic Pathways: The pyrazole derivative is synthesized via condensation with chalcones using Fe₂O₃@SiO₂/In₂O₃ nanocatalysts, achieving high yields (80–90%) under catalytic conditions . In contrast, 3-(4-nitrophenyl)-4-phenyl-2-butanone’s synthesis (if analogous to 4-phenyl-2-butanone) may involve Friedel-Crafts acylation or ketone alkylation.

Comparison with Nitroaromatic Azides

Nitrophenyl azides (e.g., 3- and 4-nitrophenyl azides) undergo photolysis to generate reactive intermediates like 1,2-didehydroazepines . For instance, nitro groups in azides reduce activation energy for decomposition, a trait that could extend to nitro-ketones under UV exposure .

Comparison with Substituted Phenyl Butanones

lists analogs like 4-(4-methylphenyl)-2-butanone and 4-(4-methoxyphenyl)-2-butanone. Substituents like methyl (-CH₃) or methoxy (-OCH₃) are electron-donating, contrasting with the nitro group’s electron-withdrawing effect:

- Solubility: Nitro groups enhance polarity, likely increasing solubility in polar solvents relative to non-polar methyl derivatives.

Table 3: Substituent Effects on Properties

*Inferred from nitro group’s impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.